molecular formula C16H23N B12666996 2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine CAS No. 85223-26-3

2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine

Cat. No.: B12666996
CAS No.: 85223-26-3
M. Wt: 229.36 g/mol
InChI Key: XNJSUSZCIUSQHU-UHFFFAOYSA-N
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Description

2-((1,7,7-Trimethylbicyclo(221)hept-2-yl)methyl)pyridine is a complex organic compound characterized by its bicyclic structure fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine typically involves the reaction of 2-pyridinemethanol with camphene under specific conditions. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the bicyclic structure. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, alkylating agents, varying temperatures and solvents.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced bicyclic derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bornyl acetate: Shares a similar bicyclic structure but lacks the pyridine ring.

    Camphor: Another bicyclic compound with a ketone functional group.

    Isobornyl acetate: Similar in structure but with different functional groups.

Uniqueness

2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and potential applications. The combination of the bicyclic structure and the pyridine ring allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

85223-26-3

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methyl]pyridine

InChI

InChI=1S/C16H23N/c1-15(2)12-7-8-16(15,3)13(10-12)11-14-6-4-5-9-17-14/h4-6,9,12-13H,7-8,10-11H2,1-3H3

InChI Key

XNJSUSZCIUSQHU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)CC3=CC=CC=N3)C)C

Origin of Product

United States

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